2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide
Description
2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a benzoyl group, and a hydrazinecarbothioamide moiety
Properties
Molecular Formula |
C22H24N6O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C22H24N6O3S/c1-15-20(28(30)31)16(2)27(26-15)14-18-9-6-10-19(13-18)21(29)24-25-22(32)23-12-11-17-7-4-3-5-8-17/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H2,23,25,32) |
InChI Key |
XMZBJMDVSXJTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazine with a diketone or an equivalent precursor . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents . The benzoyl group is then attached through Friedel-Crafts acylation, and the final hydrazinecarbothioamide moiety is introduced through a reaction with thiosemicarbazide under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and acylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The hydrazinecarbothioamide moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and thiosemicarbazide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
Major products formed from these reactions include amine derivatives, nitroso compounds, and substituted hydrazinecarbothioamides .
Scientific Research Applications
2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzoyl and hydrazinecarbothioamide groups.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Contains a similar pyrazole ring with additional nitro groups and a tetrazole moiety.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with nitro and tetrazole groups.
Uniqueness
2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
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